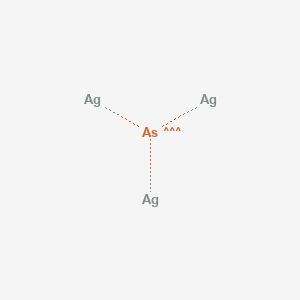
2-Chloro-3-isothiocyanatopropene
Overview
Description
2-Chloro-3-isothiocyanatopropene is an organic compound with the molecular formula C₄H₄ClNS. It is also known as 1-propene, 2-chloro-3-isothiocyanato-. This compound is characterized by the presence of both a chloro group and an isothiocyanate group attached to an allyl chain. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-isothiocyanatopropene can be synthesized through the reaction of 2,3-dichloropropene with ammonium thiocyanate in the presence of a phase transfer catalyst. The reaction typically takes place in a microreactor, which ensures efficient mass and heat transfer, leading to high product yield and purity .
Industrial Production Methods: The industrial production of 2-chloroallyl isothiocyanate involves the use of readily available raw materials and simple processes. The reaction is carried out in water as a solvent, making it environmentally friendly. The use of a microreactor enhances the safety and efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-isothiocyanatopropene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new isothiocyanate derivatives.
Addition Reactions: The double bond in the allyl chain can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents are used in addition reactions.
Major Products:
Substitution Products: New isothiocyanate derivatives with various functional groups.
Addition Products: Compounds with added electrophilic groups to the allyl chain.
Scientific Research Applications
2-Chloro-3-isothiocyanatopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: It exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Its derivatives are explored for potential anticancer and antiviral activities.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloroallyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can interact with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound can induce oxidative stress and modulate signaling pathways such as the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Phenethyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 2-Chloro-3-isothiocyanatopropene is unique due to the presence of a chloro group, which enhances its reactivity compared to other isothiocyanates. This makes it a valuable intermediate in organic synthesis and industrial applications. Its antimicrobial and anti-inflammatory properties are comparable to those of other isothiocyanates, but its specific reactivity profile offers distinct advantages in certain chemical reactions .
Properties
IUPAC Name |
2-chloro-3-isothiocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFPSVUFUDQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161951 | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-31-4 | |
| Record name | 2-Chloro-3-isothiocyanato-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlor-3-isothiocyanato-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



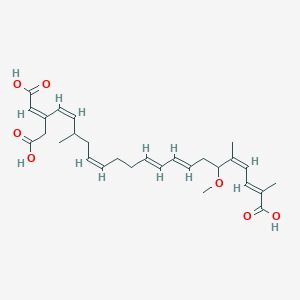

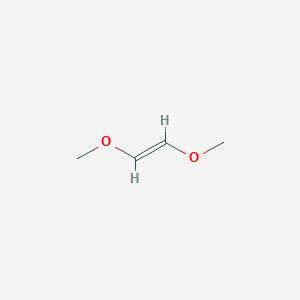

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)



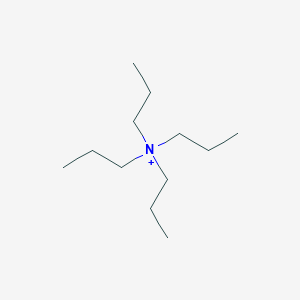
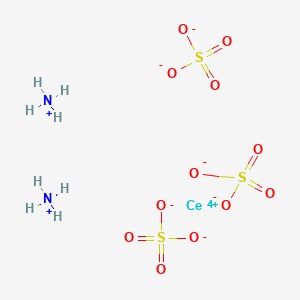
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
